2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
Properties
IUPAC Name |
2-(4-amino-3-bromo-5-chlorophenyl)-5-bromoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2O2/c15-6-1-2-8-9(3-6)14(21)19(13(8)20)7-4-10(16)12(18)11(17)5-7/h1-5H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHKSZXLGBLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=C(C(=C3)Br)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-3-bromo-5-chlorobenzene, which is then subjected to bromination and subsequent cyclization to form the isoindole core. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the aromatic ring.
Scientific Research Applications
The compound 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE , identified by its CAS number 2383807-57-4, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and case studies.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases:
- Anticancer Activity : Research indicates that compounds with similar isoindole structures exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives of isoindole compounds can inhibit tumor growth in vitro and in vivo .
- Antimicrobial Properties : Preliminary studies have shown that halogenated isoindoles possess antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents .
Agricultural Chemistry
In agricultural chemistry, the compound's potential as a pesticide or herbicide is under investigation:
- Pesticidal Activity : The presence of bromine and chlorine atoms may enhance the compound's ability to disrupt biological processes in pests. Research has indicated that similar compounds can act as effective insecticides .
Material Science
The unique properties of the compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Studies on related compounds suggest their use in creating high-performance polymers .
Analytical Chemistry
In analytical chemistry, the compound serves as a reference standard for various analytical techniques:
- Spectroscopic Analysis : Its distinct spectral features make it suitable for use in developing calibration standards for techniques such as NMR and mass spectrometry. This is crucial for accurate quantification in complex mixtures .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that compounds with similar halogen substitutions exhibited significant growth inhibition, suggesting that this compound could be further explored for anticancer drug development.
Case Study 2: Pesticidal Properties
Research conducted by the American Chemical Society investigated the pesticidal efficacy of brominated phenyl compounds against common agricultural pests. The findings revealed that certain derivatives showed promising results in reducing pest populations without harming beneficial insects, indicating potential agricultural applications for this compound.
Mechanism of Action
The mechanism of action of 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its ability to interact with hydrophobic pockets in proteins, making it a potent modulator of biological functions .
Comparison with Similar Compounds
Research Implications
- Biological Activity: Halogenation may enhance membrane permeability, while the amino group could target enzymes (e.g., kinases) via hydrogen bonding. Contrast with diphacinone’s anticoagulant mechanism .
- Synthetic Versatility : The isoindole-dione core allows modular substitution, as seen in and , enabling tailored pharmacokinetic properties .
Biological Activity
The compound 2-(4-amino-3-bromo-5-chlorophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.4 g/mol. The structure features multiple halogen substituents and an amino group that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound likely interacts with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the bromine and chlorine atoms may enhance its reactivity with biological targets, leading to increased cytotoxicity against cancer cells.
- Efficacy : In vitro studies have shown that related compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. For example, a structurally similar compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines .
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for their antimicrobial potential:
- Antibacterial Effects : Research indicates that isoindole derivatives can inhibit bacterial growth effectively. A study reported that certain substituted derivatives exhibited antimicrobial activity comparable to standard antibiotics such as norfloxacin .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is often linked to their structural features:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases cytotoxicity |
| Chlorine | Enhances binding affinity |
| Amino Group | Essential for biological activity |
The SAR analysis suggests that the presence of electron-withdrawing groups such as bromine and chlorine enhances the overall potency by facilitating interactions with target proteins.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent publication highlighted the synthesis and evaluation of various isoindole derivatives, including our target compound. It was found that modifications at the 5-position significantly affected cytotoxicity against human glioblastoma U251 cells .
- Antimicrobial Evaluation : Another study focused on a series of thiazole-linked isoindoles which demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings suggested that the structural modifications influenced their efficacy significantly .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Methodological Answer:
The compound can be synthesized via multi-step routes involving halogenation and coupling reactions. For bromo/chloro-substituted aromatic intermediates, CuI-catalyzed azide-alkyne cycloaddition () is effective. A typical procedure involves:
- Dissolving indole precursors in PEG-400/DMF (2:1) with CuI as a catalyst.
- Stirring with aryl alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) for 12 hours.
- Extraction with ethyl acetate, followed by flash chromatography (70:30 EtOAc/hexane) for purification .
For isoindole-dione formation, desoxy-chlorination of sulfonimidamides () or Claisen–Schmidt condensation () can generate the core structure. Monitor reaction progress via TLC (Rf ≈ 0.30 in EtOAc/hexane) and confirm purity by NMR.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- H/C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm). Bromine and chlorine substituents induce distinct splitting patterns .
- Mass Spectrometry : FAB-HRMS or ESI-MS confirms molecular weight (e.g., [M+H] at m/z 427.0757) .
- IR Spectroscopy : Detect NH stretching (~3300 cm) and carbonyl vibrations (~1700 cm) .
- Single-Crystal X-ray Diffraction : Resolve bond angles and packing interactions using SHELXL ( ). Refinement parameters (R1 < 0.05) ensure accuracy .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Refer to safety data sheets (SDS) for brominated/chlorinated analogs ( ):
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store in airtight containers away from light (decomposition risk).
- First-aid measures: Flush eyes/skin with water; consult a physician if ingested .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C-Br vs. C-Cl distances) can arise from twinned crystals or disorder . Use SHELXL’s TWIN/BASF commands ( ) to refine twinned structures. For disorder, apply PART/SUMP constraints to model split positions. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., aromatic π-stacking in ) .
Advanced: What mechanistic insights explain halogen substituent effects on reactivity?
Methodological Answer:
Bromine and chlorine influence electronic and steric effects :
- Electron-withdrawing effects reduce nucleophilicity at the phenyl ring, slowing SNAr reactions.
- Steric hindrance from bromine at the 3-position directs electrophilic substitution to the 5-chloro site ().
Validate via DFT calculations (e.g., Fukui indices) to map reactive sites. Compare kinetic data from Hammett plots for halogenated analogs .
Advanced: How do structural modifications impact biological activity in related compounds?
Methodological Answer:
Incorporate structure-activity relationship (SAR) studies:
- Replace bromine with methoxy groups () to assess antimicrobial activity via MT gyrase assays (IC50 vs. novobiocin).
- Modify the isoindole-dione core to a pyrimidine-triketone () and test binding affinity using SPR or ITC.
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., DNA gyrase ATP-binding pockets) .
Advanced: What computational strategies predict solubility and stability?
Methodological Answer:
- LogP Calculations : Estimate partition coefficients (e.g., LogP ≈ 1.73 for analogs in ) using ChemAxon or ACD/Labs.
- Degradation Pathways : Perform DFT-based transition-state modeling to predict hydrolysis rates at brominated sites.
- Solubility Prediction : Use COSMO-RS to simulate solvent interactions in polar aprotic solvents (DMF, DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
